molecular formula C27H29N3O4S B2418549 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide CAS No. 391867-42-8

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide

Cat. No. B2418549
CAS RN: 391867-42-8
M. Wt: 491.61
InChI Key: YPEJIGAWXDCATI-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups, including a sulfonyl group, a benzamide group, and a dihydrobenzoindole group . These groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science.


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex, due to the presence of multiple functional groups and a large number of atoms. Unfortunately, without more specific information or computational tools, it’s difficult to provide a detailed analysis of the molecular structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure and the presence of various functional groups. For example, the sulfonyl group might make the compound more polar, while the benzamide group could potentially form hydrogen bonds .

Scientific Research Applications

  • Anticancer Agents : Synthesized derivatives of indapamide, which include structures similar to the compound , have shown significant pro-apoptotic activity. One such compound demonstrated notable growth inhibition in melanoma cell lines and was also investigated as an inhibitor of human carbonic anhydrase isoforms (Yılmaz et al., 2015).

  • Cytotoxic Activities : Benzamide and sulfonamide derivatives, including structures related to this compound, have been synthesized and exhibited cytotoxic activities against various cancer cell lines, demonstrating their potential in cancer research (Gurdal et al., 2013).

  • Electrophysiological Activity : N-substituted imidazolylbenzamides and benzene-sulfonamides, similar in structure to the compound, have been synthesized and shown cardiac electrophysiological activity, suggesting potential applications in cardiac health (Morgan et al., 1990).

  • Antiviral Activity : Derivatives of benzenesulphonamide, which bear resemblance to the compound, have been tested for antiviral activity against orthopoxvirus replication, demonstrating their potential in virology research (Selvam et al., 2006).

  • Antimicrobial Screening : Novel fluoro-substituted sulphonamide benzothiazole compounds, structurally related to the compound , have been synthesized and screened for antimicrobial activity, indicating their relevance in microbiological studies (Jagtap et al., 2010).

Mechanism of Action

The mechanism of action of this compound is not clear without more context. If it’s intended to be a drug, its mechanism of action would depend on the specific biological target it interacts with. If it’s intended to be a material, its properties would depend on its molecular structure and the way it interacts with other molecules .

properties

IUPAC Name

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O4S/c1-4-30-24-13-12-23(21-6-5-7-22(25(21)24)27(30)32)28-26(31)19-8-10-20(11-9-19)35(33,34)29-15-17(2)14-18(3)16-29/h5-13,17-18H,4,14-16H2,1-3H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPEJIGAWXDCATI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C3C(=C(C=C2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CC(CC(C5)C)C)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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